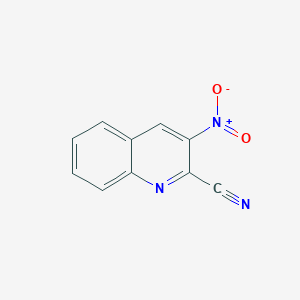

3-Nitroquinoline-2-carbonitrile

Vue d'ensemble

Description

L'itriglumide, également connu sous le nom de CR-2945, est un composé organique synthétique classé comme dérivé de l'acide anthranilique. Il agit comme un antagoniste du récepteur de la cholécystokinine B (CCK-B), ce qui signifie qu'il inhibe l'action de la cholécystokinine, une hormone qui stimule la digestion des graisses et des protéines. L'itriglumide a montré un potentiel dans le traitement de la maladie ulcéreuse peptique et d'autres troubles gastro-intestinaux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'itriglumide implique plusieurs étapes:

- Condensation de l'intermédiaire amine avec le chlorure de 3®-(1-naphtyl)acide glutarique monométhylique: Cette réaction est réalisée en utilisant de la triéthylamine dans du toluène chaud pour produire l'ester glutaramique.

Condensation de l'anhydride d'acide 3,5-diméthylisatoïque avec le 8-azabicyclo[4.5]décane: Cette réaction est effectuée en présence de triéthylamine dans du toluène en reflux pour former un intermédiaire.

Réaction de l'anhydride d'acide 3-(1-naphtyl)glutarique avec le méthanol: Cette étape produit l'ester monométhylique racémique, qui est ensuite soumis à une résolution optique avec la cinchonine pour obtenir le 3®-monoester.

Hydrolyse de l'ester glutaramique: La dernière étape implique l'hydrolyse avec de l'hydroxyde de sodium dans un mélange de méthanol, de chlorure de méthylène et d'eau

Méthodes de production industrielle

Les méthodes de production industrielle de l'itriglumide ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle, telles que des rendements améliorés et des réactifs rentables.

Analyse Des Réactions Chimiques

Types de réactions

L'itriglumide subit diverses réactions chimiques, notamment:

Réactions de condensation: Comme on le voit dans sa synthèse, l'itriglumide est formé par plusieurs étapes de condensation.

Hydrolyse: La dernière étape de sa synthèse implique l'hydrolyse pour produire le composé actif.

Réactifs et conditions courantes

Triéthylamine: Utilisé comme base dans les réactions de condensation.

Toluène: Un solvant pour les réactions en reflux.

Méthanol: Utilisé dans la formation de l'ester monométhylique racémique.

Hydroxyde de sodium: Utilisé dans l'étape d'hydrolyse.

Principaux produits formés

Le principal produit formé à partir de ces réactions est l'itriglumide lui-même, avec des intermédiaires tels que l'ester glutaramique et le 3®-monoester étant des étapes clés dans sa synthèse .

Applications de la recherche scientifique

L'itriglumide a été largement étudié pour ses applications thérapeutiques potentielles:

Troubles gastro-intestinaux: Il a montré une promesse dans le traitement de la maladie ulcéreuse peptique en inhibant la sécrétion d'acide gastrique et en accélérant la vidange gastrique.

Troubles anxieux: La recherche indique que l'itriglumide, en combinaison avec d'autres antagonistes des récepteurs, peut atténuer les comportements anxieux induits par le stress.

Recherche sur le cancer: En tant qu'antagoniste du récepteur CCK-B, l'itriglumide est exploré pour son potentiel en thérapie anticancéreuse, en particulier dans les tumeurs exprimant les récepteurs CCK-B.

Mécanisme d'action

L'itriglumide exerce ses effets en se liant aux récepteurs CCK-B et en les inhibant. Cette inhibition réduit l'action de la cholécystokinine, ce qui entraîne une diminution de la sécrétion d'acide gastrique et une accélération potentielle de la vidange gastrique. Les cibles moléculaires impliquées comprennent les récepteurs CCK-B dans le tractus gastro-intestinal et le cerveau .

Applications De Recherche Scientifique

Biological Activities

Anticancer Properties

Research indicates that 3-nitroquinoline-2-carbonitrile and its derivatives exhibit significant anticancer activity. These compounds act as inhibitors of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer progression. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells, by targeting deregulated PTKs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Nitro derivatives of quinoline have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Applications in Drug Development

Therapeutic Agents

Due to their biological activities, compounds derived from this compound are being explored as potential therapeutic agents for diseases such as cancer and infections caused by resistant bacteria. For example, some studies have highlighted the potential of these compounds as anti-HIV agents .

COVID-19 Research

Recent computational studies have investigated nitro derivatives of quinoline for their potential antiviral activity against SARS-CoV-2. These studies suggest that certain isomers may interact favorably with viral proteins, presenting a novel approach to developing treatments for COVID-19 .

Material Science Applications

In addition to biological applications, this compound is being studied for its properties in material science. Its ability to form stable complexes with metal ions makes it a candidate for use in sensors and catalysts. The compound's unique electronic properties are also being investigated for applications in organic electronics and photonic devices.

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that derivatives of this compound were effective in inhibiting the growth of tumor cells by targeting specific signaling pathways involved in cancer progression. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of nitroquinolines revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to be developed into new antibiotic therapies .

Mécanisme D'action

Itriglumide exerts its effects by binding to and inhibiting the CCK-B receptors. This inhibition reduces the action of cholecystokinin, leading to decreased gastric acid secretion and potentially accelerating gastric emptying. The molecular targets involved include the CCK-B receptors in the gastrointestinal tract and the brain .

Comparaison Avec Des Composés Similaires

L'itriglumide est comparé à d'autres antagonistes du récepteur CCK-B tels que:

- L-365260

- YM-022

- RP-73870

- S-0509

- Spiroglumide

L'itriglumide se distingue par sa biodisponibilité considérablement meilleure et ses effets anti-sécrétoires et anti-ulcéreux combinés .

Activité Biologique

3-Nitroquinoline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-nitroquinoline derivatives, including this compound, typically involves the introduction of a nitro group at the 3-position of the quinoline core. The incorporation of a cyano group at the 2-position enhances the compound's biological activity. Various synthetic routes have been explored, including nucleophilic substitution reactions that yield high purity and yield of the desired products .

Biological Activity Overview

This compound exhibits a range of biological activities:

- Anticancer Activity : Research has demonstrated that derivatives of 3-nitroquinoline can inhibit the growth of cancer cell lines, particularly those overexpressing epidermal growth factor receptor (EGFR). For instance, studies reported IC50 values in the micromolar range against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells . The mechanism is thought to involve interference with EGFR signaling pathways.

- Antimicrobial Properties : Compounds containing the quinoline structure have shown promising antimicrobial activity. Recent studies indicate that derivatives exhibit significant inhibition against various bacterial strains, suggesting potential use as antibacterial agents .

- Anti-inflammatory Effects : Some derivatives have also been evaluated for their anti-inflammatory properties. The modulation of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Cyano group | Enhances anticancer activity |

| 3 | Nitro group | Critical for EGFR inhibition |

| 4 | Various groups | Alters anti-inflammatory properties |

The presence of electron-withdrawing groups at specific positions significantly affects the compound’s lipophilicity and overall biological efficacy .

Case Studies

- Anticancer Efficacy : A study synthesized several 3-nitroquinoline derivatives and tested them against various cancer cell lines. Notably, compounds with specific substitutions showed enhanced cytotoxicity, with some exhibiting IC50 values as low as 20 nM against resistant cancer cells .

- Antimicrobial Activity : Another research effort focused on evaluating the antimicrobial effects of 3-nitroquinoline derivatives against common pathogens. The findings revealed that certain compounds displayed over 90% inhibition against bacterial growth with minimal cytotoxicity to mammalian cells .

- Inflammation Studies : In an investigation into anti-inflammatory mechanisms, researchers identified that specific derivatives could significantly reduce TNF-α levels in vitro, suggesting their potential role in managing chronic inflammatory conditions .

Propriétés

IUPAC Name |

3-nitroquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-9-10(13(14)15)5-7-3-1-2-4-8(7)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYRSXCXRBMWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628593 | |

| Record name | 3-Nitroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-61-6 | |

| Record name | 3-Nitroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.